N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrazolyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Starting Materials: 3,4-dimethoxyphenethylamine and 5-methyl-3-nitro-1H-pyrazole.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane, with the addition of coupling agents like EDCI.HCl and catalysts like DMAP (dimethylaminopyridine).
Procedure: The reaction mixture is cooled to 0°C and stirred under nitrogen protection for 30 minutes. It is then warmed to room temperature and stirred for an additional 24 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: It may inhibit the activity of certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]acetamide
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both the pyrazolyl and nitro groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H20N4O5 |
---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H20N4O5/c1-11-8-15(20(22)23)18-19(11)10-16(21)17-7-6-12-4-5-13(24-2)14(9-12)25-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,21) |
InChI Key |
BPNAAATYQLWSFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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